molecular formula C22H24N2O5S B3298813 N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide CAS No. 898416-27-8

N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide

Cat. No.: B3298813
CAS No.: 898416-27-8
M. Wt: 428.5 g/mol
InChI Key: SSTKFZVKVKZALO-UHFFFAOYSA-N
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Description

N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide (CAS# 898458-25-8) is a synthetic small molecule with a molecular formula of C22H24N2O5S and a molecular weight of 428.50 g/mol . This compound is of significant interest in early-stage drug discovery and chemical biology, particularly in the field of epigenetics. Its structural features, including a dihydroindole moiety and a benzenesulfonamide group, are commonly found in scaffolds designed to target bromodomain-containing proteins (BCPs), which are key epigenetic "readers" of histone acetylation marks . Inhibitors targeting bromodomains, such as TRIM24 and BRPF1, have emerged as a promising avenue for probing gene regulation and developing new therapeutic strategies for cancer and other diseases . The indole and dihydroindole components of this molecule are privileged structures in medicinal chemistry, frequently associated with diverse pharmacological activities and are present in numerous biologically active alkaloids and synthetic drugs . The sulfonamide functional group further enhances its potential as a versatile intermediate for designing potent enzyme inhibitors . Researchers can utilize this compound as a high-quality building block for constructing more complex chemical probes or as a core structure for screening in assays targeting epigenetic regulators and other protein classes. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5S/c1-27-17-9-10-21(28-2)22(14-17)30(25,26)23-15-19(20-8-5-13-29-20)24-12-11-16-6-3-4-7-18(16)24/h3-10,13-14,19,23H,11-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSTKFZVKVKZALO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the furan moiety and the sulfonamide group. Common reagents used in these reactions include indole, furan, and sulfonyl chloride derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient and cost-effective production of the compound .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The indole and furan moieties may interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The sulfonamide group can also play a role in the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Comparisons
Feature Target Compound Similar Compounds from Evidence References
Core Sulfur Group Sulfonamide (-SO₂NH₂) Sulfanyl (-S-) groups (e.g., USP compounds in )
Aromatic Systems 2,5-Dimethoxybenzene, dihydroindole, furan Naphtho[2,1-b]furan (); quinazolinone and isoindole ()
Substituents Methoxy (-OCH₃) on benzene; ethyl bridge with dihydroindole and furan Nitro (-NO₂), methylamino (-NHCH₃), and dimethylamino (-N(CH₃)₂) groups (); pyrazole ()
Heterocycles Furan-2-yl, 2,3-dihydro-1H-indol-1-yl Naphthofuran, pyrazole (); quinazolinone ()

Key Observations :

  • The sulfonamide group in the target compound distinguishes it from sulfanyl-containing analogs (e.g., USP compounds in ), which may exhibit different solubility, stability, and receptor-binding profiles due to the polar nature of the -SO₂NH₂ group .
  • The 2,5-dimethoxybenzene moiety provides electron-donating substituents, contrasting with the electron-withdrawing nitro groups in . This could influence electronic properties and metabolic stability .
Pharmacological Implications
  • Sulfonamide vs. Sulfanyl : Sulfonamides are historically associated with antimicrobial and diuretic activities, while sulfanyl groups (e.g., in ranitidine-related compounds) often target histamine receptors . The target compound’s sulfonamide may confer distinct target selectivity.
Physicochemical Properties
  • Polarity : The sulfonamide group likely increases aqueous solubility relative to sulfanyl analogs, though the hydrophobic dihydroindole and furan may counterbalance this.
  • Stability : Methoxy groups on benzene may enhance oxidative stability compared to nitro-substituted analogs () .

Biological Activity

N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide is a complex organic compound that integrates indole, furan, and sulfonamide functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure

The IUPAC name for this compound is N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-2,5-dimethoxybenzenesulfonamide. The structure features a sulfonamide group that may enhance its binding affinity to various biological targets.

Component Description
Chemical Formula C22H24N2O5S
Molecular Weight 420.50 g/mol
CAS Number 898416-27-8

Antimicrobial Properties

Research indicates that compounds with furan and indole moieties often exhibit significant antimicrobial activity. A study highlighted that derivatives of furan showed promising antibacterial effects against various strains of bacteria, suggesting that the inclusion of these groups in the structure of this compound could enhance its efficacy against microbial pathogens .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays. In vitro studies demonstrated that it possesses notable antiproliferative activity against several cancer cell lines. For instance:

Cell Line IC50 (µM) Assay Type
A5498.78 ± 3.622D Assay
HCC8276.68 ± 152D Assay
NCI-H35819.94 ± 2.193D Assay

These results indicate that the compound shows higher effectiveness in two-dimensional cultures compared to three-dimensional cultures, which simulates a more realistic tumor environment .

The proposed mechanism of action involves the interaction of the indole and furan moieties with specific enzymes and receptors within the cells. The sulfonamide group is thought to enhance binding affinity and specificity to molecular targets, potentially leading to the modulation of key biological pathways associated with cell proliferation and apoptosis.

Case Study 1: Anticancer Efficacy

A recent study focused on the evaluation of this compound against lung cancer cell lines (A549 and HCC827). The results indicated significant antiproliferative effects with IC50 values suggesting moderate to high activity in both 2D and 3D cultures. These findings support further exploration into its use as a potential therapeutic agent in oncology .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of various furan derivatives, including those similar to this compound. The study found that these compounds exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting their potential as novel antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying this compound to achieve high purity?

  • Methodological Answer : Synthesis should employ multi-step organic reactions, such as nucleophilic substitution and sulfonamide coupling, with careful control of stoichiometry and reaction conditions (e.g., temperature, solvent polarity). Purification can be optimized via column chromatography using gradients of ethyl acetate/hexane, followed by recrystallization in ethanol. Impurity profiling via HPLC with UV detection (e.g., using C18 columns) is critical, adhering to pharmacopeial standards where individual impurities should not exceed 0.1% and total impurities ≤0.5% .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound and verifying its structural integrity?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm substitution patterns on indole, furan, and sulfonamide moieties.
  • High-resolution mass spectrometry (HRMS) for molecular formula validation.
  • FT-IR to identify functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹).
  • HPLC-PDA for purity assessment, referencing retention time and UV spectra against standards .

Advanced Research Questions

Q. How can computational chemistry and reaction path search methods be integrated into experimental design to optimize synthesis?

  • Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states, identifying energetically favorable pathways. Pair this with reaction path search algorithms (e.g., artificial force-induced reaction methods) to predict optimal conditions (solvent, catalyst, temperature). Validate predictions via small-scale experiments, iterating with computational feedback to refine reaction parameters .

Q. What strategies resolve contradictions between computational predictions and experimental outcomes in derivative development?

  • Methodological Answer : Cross-validate computational models with experimental data (e.g., crystallographic or spectroscopic results) to identify discrepancies. Adjust force fields or basis sets in simulations to better match observed reaction kinetics. Use sensitivity analysis in design of experiments (DoE) to isolate variables (e.g., solvent polarity, steric effects) causing deviations .

Q. How can chemical software enhance data integrity and experimental reproducibility for this compound?

  • Methodological Answer : Utilize cheminformatics platforms (e.g., Schrödinger Suite, Gaussian) for:

  • Virtual screening of reaction conditions to minimize trial-and-error approaches.
  • Data encryption and cloud storage to ensure traceability and prevent data loss.
  • Process simulation to predict scalability and optimize resource allocation .

Q. What advanced statistical methods are suitable for analyzing stability and degradation pathways under varying environmental conditions?

  • Methodological Answer : Apply accelerated stability testing (e.g., ICH Q1A guidelines) with DoE to study temperature, humidity, and light exposure effects. Use multivariate analysis (e.g., PCA or PLS regression) to correlate degradation products (identified via LC-MS) with environmental stressors. Model degradation kinetics using Arrhenius equations to predict shelf-life .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in impurity profiles across batch syntheses?

  • Methodological Answer : Implement a root-cause analysis framework:

  • Step 1 : Map impurity formation using LC-MS and compare with synthetic intermediates.
  • Step 2 : Conduct DoE to test hypotheses (e.g., residual solvent effects, incomplete coupling).
  • Step 3 : Adjust purification protocols (e.g., switch to preparative HPLC) or introduce scavenger reagents to trap reactive byproducts .

Training and Compliance

Q. What advanced training methodologies prepare researchers for handling complex experiments involving this compound?

  • Methodological Answer : Structured training should include:

  • Hands-on modules for advanced instrumentation (e.g., NMR, HRMS).
  • Safety protocols aligned with Chemical Hygiene Plans, emphasizing hazard analysis for sulfonamide derivatives.
  • Computational literacy workshops for integrating modeling tools into experimental workflows .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide

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